molecular formula C11H18ClNO2 B13252388 (1S,3S,6R,7S)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride

(1S,3S,6R,7S)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride

Cat. No.: B13252388
M. Wt: 231.72 g/mol
InChI Key: WFGHBHVLBNVBLS-AWIVKOQVSA-N
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Description

(1S,3S,6R,7S)-6,7-Dimethyl-4-azatricyclo[4300,3,7]nonane-3-carboxylic acid hydrochloride is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,6R,7S)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the tricyclic core through cyclization reactions, followed by functional group modifications to introduce the carboxylic acid and hydrochloride moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,6R,7S)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,3S,6R,7S)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used in studies related to enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.

Medicine

In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1S,3S,6R,7S)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S,6R,7S)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid
  • (1S,3S,6R,7S)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid methyl ester
  • (1S,3S,6R,7S)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid ethyl ester

Uniqueness

What sets (1S,3S,6R,7S)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride apart from similar compounds is its hydrochloride moiety, which can enhance its solubility and stability. This makes it more suitable for certain applications, such as in pharmaceutical formulations or as a reagent in chemical reactions.

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

(1S,3S,6R,7S)-6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-9-6-12-11(8(13)14)5-7(9)3-4-10(9,11)2;/h7,12H,3-6H2,1-2H3,(H,13,14);1H/t7-,9+,10-,11+;/m0./s1

InChI Key

WFGHBHVLBNVBLS-AWIVKOQVSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@]1(CN[C@]2(C3)C(=O)O)C.Cl

Canonical SMILES

CC12CCC3C1(CNC2(C3)C(=O)O)C.Cl

Origin of Product

United States

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